molecular formula C21H23FN4O2 B2623827 2-(4-fluorophenoxy)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone CAS No. 1171143-46-6

2-(4-fluorophenoxy)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2623827
CAS No.: 1171143-46-6
M. Wt: 382.439
InChI Key: IMWTXQXNWZBWSK-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone is a complex organic compound that features a fluorophenoxy group, a benzimidazole moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone typically involves multiple steps:

    Formation of the Fluorophenoxy Intermediate: The initial step often involves the reaction of 4-fluorophenol with an appropriate alkylating agent to form the 4-fluorophenoxy intermediate.

    Benzimidazole Synthesis: The benzimidazole ring is synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or aldehyde.

    Piperazine Derivative Formation: The piperazine ring is introduced by reacting the benzimidazole intermediate with a piperazine derivative.

    Final Coupling: The final step involves coupling the fluorophenoxy intermediate with the piperazine-benzimidazole derivative under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.

    Reduction: Reduction reactions may target the carbonyl group in the ethanone linkage.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom in the fluorophenoxy group.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced ethanone derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar molecules in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, 2-(4-fluorophenoxy)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, particularly those involving the central nervous system or cancer.

Industry

Industrially, this compound could be used in the synthesis of more complex pharmaceuticals or as an intermediate in the production of other bioactive molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting or modulating their activity. The piperazine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone: Similar structure but with a chlorine atom instead of fluorine.

    2-(4-bromophenoxy)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(4-fluorophenoxy)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone can significantly alter its chemical and biological properties compared to its chloro and bromo analogs. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets, making it potentially more effective as a therapeutic agent.

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O2/c1-24-19-5-3-2-4-18(19)23-20(24)14-25-10-12-26(13-11-25)21(27)15-28-17-8-6-16(22)7-9-17/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWTXQXNWZBWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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